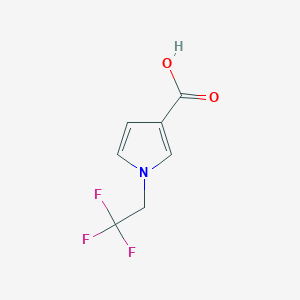
3-(2-Methoxypropan-2-yl)-1,2,4-thiadiazol-5-amine
Overview
Description
The compound “3-(2-Methoxypropan-2-yl)-1,2,4-thiadiazol-5-amine” belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are organoheterocyclic compounds containing a ring made up of two nitrogen atoms, two carbon atoms, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, an amine group, and a methoxypropan-2-yl group . The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
Thiadiazoles can participate in a variety of chemical reactions, particularly those involving the nitrogen atoms in the ring . They can act as bases, forming salts with acids, or as nucleophiles, reacting with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Thiadiazoles are generally stable compounds . The presence of the methoxypropan-2-yl group could make this compound more lipophilic, which might affect its solubility and other properties .Scientific Research Applications
Antiproliferative and Antimicrobial Properties
A study by Gür et al. (2020) on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine revealed compounds with significant DNA protective ability against oxidative stress and strong antimicrobial activity against S. epidermidis. Specifically, compounds exhibited cytotoxicity on cancer cell lines, suggesting their potential in chemotherapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Photodynamic Therapy for Cancer Treatment
Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds with significant singlet oxygen quantum yield, demonstrating potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds exhibited good fluorescence properties and high singlet oxygen quantum yield, essential for effective Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antileishmanial Activity
Tahghighi et al. (2013) synthesized a novel series of 5-(nitroheteroaryl)-1,3,4-thiadiazols with acyclic amines, evaluating their antileishmanial activity against Leishmania major. Their study found hydroxypropylamino and methoxypropylamino analogs to be the most active, highlighting their potential in treating leishmaniasis (Tahghighi et al., 2013).
Antimicrobial Studies
Research on 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives by Ameen and Qasir (2017) explored their biological activity, indicating their diverse applications as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents. This study underlines the therapeutic potential of thiadiazole derivatives for various pathological conditions (Ameen & Qasir, 2017).
Nematocidal Activities
Liu et al. (2022) developed novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, evaluating their nematocidal activities. Their findings suggest that these compounds could serve as promising lead compounds for developing new nematicides, showcasing superior activity compared to commercial agents (Liu, Wang, Zhou, & Gan, 2022).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-methoxypropan-2-yl)-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3OS/c1-6(2,10-3)4-8-5(7)11-9-4/h1-3H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFOXWPFKUIVSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NSC(=N1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxypropan-2-yl)-1,2,4-thiadiazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1R)-1-phenylethyl]oxolan-3-amine](/img/structure/B1469990.png)
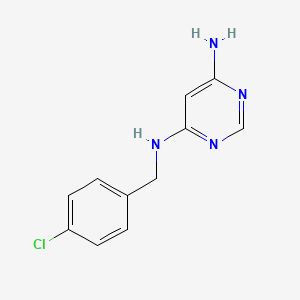
![1-[2-(Methylsulfanyl)benzoyl]piperazine](/img/structure/B1469993.png)
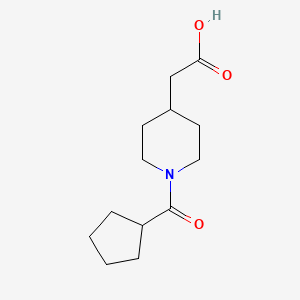

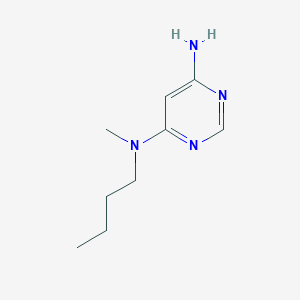
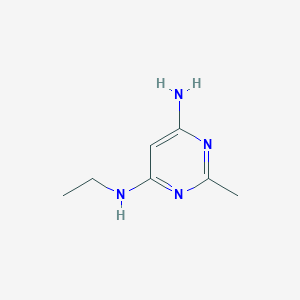
![2-[1-(Thiophene-3-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1470004.png)


![1-{[(2-methoxyethyl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470007.png)

![2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1470009.png)
